5,6-Dihydro-pyrindin-7-one hydrochloride is a heterocyclic compound classified under the cyclopenta[b]pyridines. Its chemical structure and properties make it a significant subject of study in various fields, including chemistry, biology, and industry. This compound is recognized for its potential applications in medicinal chemistry and material science.
The compound is identified by the CAS number 1414959-19-5 and can be sourced from chemical suppliers such as Benchchem and PubChem, which provide detailed descriptions and data regarding its synthesis and applications.
5,6-Dihydro-pyrindin-7-one hydrochloride belongs to the class of nitrogen-containing heterocycles. It has been studied for its biological activities and industrial applications, particularly as a corrosion inhibitor.
The synthesis of 5,6-Dihydro-pyrindin-7-one hydrochloride typically employs cyclocondensation reactions. One effective synthetic route involves the reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile. This reaction is facilitated using sodium alkoxide solutions, such as sodium ethoxide or sodium methoxide, which serve both as reagents and catalysts.
The cyclocondensation method allows for the formation of the desired heterocyclic structure through controlled reaction conditions. The optimization of these conditions is crucial for maximizing yield and purity. While industrial production methods are not extensively documented, principles from large-scale organic synthesis can be applied to enhance efficiency.
The molecular structure of 5,6-Dihydro-pyrindin-7-one hydrochloride can be represented as follows:
This structure indicates a bicyclic framework featuring both pyridine and cyclopentene moieties, contributing to its unique chemical reactivity and properties.
The molecular formula is C8H8ClN and its molecular weight is approximately 155.61 g/mol. The compound's structural features facilitate various chemical reactions that are essential for its applications.
5,6-Dihydro-pyrindin-7-one hydrochloride can undergo several types of chemical reactions:
The versatility of 5,6-Dihydro-pyrindin-7-one hydrochloride in chemical reactions makes it a valuable intermediate in organic synthesis. Its ability to undergo oxidation and reduction expands its utility in creating diverse derivatives for further study.
The mechanism of action of 5,6-Dihydro-pyrindin-7-one hydrochloride primarily involves its interaction with various molecular targets. As a corrosion inhibitor, it functions by adsorbing onto metal surfaces to form a protective layer that mitigates corrosion processes. This adsorption can occur through both physisorption (weak van der Waals forces) and chemisorption (strong covalent bonding), depending on environmental conditions.
Experimental studies have shown that the effectiveness of this compound as a corrosion inhibitor is influenced by factors such as concentration, temperature, and the nature of the metal surface.
5,6-Dihydro-pyrindin-7-one hydrochloride is typically presented as a white to off-white solid. Its solubility characteristics depend on the solvent used but generally exhibit good solubility in polar solvents.
The compound demonstrates stability under standard laboratory conditions but may decompose when exposed to extreme pH levels or high temperatures. Its reactivity profile allows it to participate in various organic transformations that are critical for synthetic applications.
5,6-Dihydro-pyrindin-7-one hydrochloride has several notable applications:
The dihydropyridine (DHP) scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophoric core for numerous therapeutics. This motif gained prominence with the development of calcium channel blockers like nifedipine and nilvadipine for cardiovascular diseases. The inherent redox properties of the 1,4-dihydropyridine ring—analogous to the biological cofactor NADH—enable unique interactions with enzymatic targets, enhancing binding specificity. Structural analyses reveal that trisubstitution at positions 2,6-dimethyl-3,5-dicarboxylate (characteristic of first-generation DHPs) creates optimal geometry for ion channel blockade [4].
Beyond cardiovascular applications, DHP derivatives demonstrate remarkable versatility in drug design:
Table 1: Therapeutic Applications of Representative Dihydropyridine Derivatives
Compound | Therapeutic Category | Key Structural Features | Primary Target | |
---|---|---|---|---|
Nifedipine | Antihypertensive | 3,5-Dicarboxylate, 2,6-dimethyl | L-type calcium channel | |
Isoniazid | Antitubercular | Pyridine-4-carboxamide | Enoyl-ACP reductase | |
Tacrine | Anti-Alzheimer’s | 9-Amino-1,2,3,4-tetrahydroacridine | Acetylcholinesterase | |
Piritrexim | Anticancer (antifolate) | 2,4-Diamino-6-methylquinazoline | Dihydrofolate reductase | [5] |
The evolution of DHP design has shifted toward scaffold hybridization, merging the DHP core with complementary heterocycles (e.g., pyrimidines in piritrexim) to enhance target affinity and pharmacokinetic profiles [5]. This strategy laid the groundwork for advanced bicyclic systems like pyrindinones.
Pyrindinones—characterized by a fused 5,6-dihydro-7(1H)-pyrindinone core—emerged as synthetically tractable scaffolds for central nervous system (CNS) drug discovery. Their structural rigidity enables precise three-dimensional interactions with neuronal receptors, while the embedded enone system facilitates hydrogen bonding with target proteins. Patent WO2017112719A1 discloses 3-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives as allosteric modulators of the M4 muscarinic acetylcholine receptor (mAChR) [3]. Key structural optimizations include:
Concurrently, tricyclic 1,6-dihydro-1,3,5,6-tetraaza-as-indacene derivatives (EP1888584B1) demonstrated potent IκB kinase (IKK) inhibition, modulating neuroinflammatory pathways implicated in schizophrenia and cognitive disorders. The planar tetracyclic system engages IKKβ via:
Table 2: CNS-Targeted Pyrindinone Derivatives and Pharmacological Profiles
Compound Class | Biological Target | Key Structural Modifications | Reported Activity | |
---|---|---|---|---|
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine | M4 mAChR | N1-(Piperidin-4-yl), C3-methylidene | Allosteric potentiation (EC₅₀ = 40 nM) | [3] |
1,3,5,6-Tetraaza-as-indacene | IKKβ | C5-(4-trifluoromethylphenyl), N6-acetyl | IKKβ IC₅₀ = 18 nM | [8] |
5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one | mTORC1/mTORC2 | C4-(3-Fluorophenyl), C2-(morpholin-4-yl) | mTOR IC₅₀ = 54 nM | [6] |
These innovations established the pyrindinone core as a versatile template for addressing complex CNS pathologies through balanced receptor affinity and optimized brain exposure.
Scaffold simplification—reducing molecular complexity while retaining pharmacophoric elements—has accelerated the development of synthetically feasible pyrindinone therapeutics. This approach addresses limitations of early polycyclic systems, such as poor solubility and metabolic instability. Key strategies include:
Ring Contraction: Replacing pyrido[2,3-d]pyrimidines (e.g., piritrexim) with 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones enhanced mTOR inhibition (IC₅₀ = 54 nM for 12q) by reducing conformational flexibility and improving solvent-accessible surface area [6]. Molecular modeling confirmed the carbonyl oxygen forms a critical H-bond with Val2240 in the mTOR active site, mimicking interactions of larger scaffolds.
Heteroatom Exchange: Substituting carbon with nitrogen in the fused ring system (e.g., converting quinoxaline to pyrrolopyridine) improved metabolic stability in microsomal assays (t₁/₂ > 120 min vs. 22 min for parent) while maintaining target engagement [5] [9].
Fragment Retrofitting: The lead optimization of 5,6-dihydro-[1]pyrindin-7-one hydrochloride exemplifies minimalist design. Retaining only the bicyclic enone core and an ionizable amine (hydrochloride salt) enabled:
Table 3: Impact of Scaffold Simplification on Pyrindinone Drug Properties
Original Scaffold | Simplified Analog | Structural Change | Key Property Improvement | |
---|---|---|---|---|
Pyrido[2,3-d]pyrimidine-2,4-diamine | Pyrrolo[2,3-d]pyrimidin-6-one | Ring contraction, carbonyl insertion | mTOR IC₅₀: 290 nM → 54 nM | [6] |
Quinoxaline-2-carboxamide | 5,6-Dihydro-[1]pyrindin-7-one | Nitrogen deletion, enone introduction | Metabolic stability: CLint 120 → 7 μL/min/mg | [9] |
Tricyclic tetraaza-as-indacene | Bicyclic dihydropyrindinone | Removal of fused imidazole | Solubility: 0.1 mg/mL → 8.3 mg/mL | [8] |
These innovations underscore a paradigm shift toward "molecular economy" in pyrindinone design—prioritizing synthetic accessibility and ADME optimization without compromising target potency. The hydrochloride salt form further enhances crystallinity and stability, enabling robust formulation development.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: